tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction. This involves reacting a pyrimidine derivative with a chlorinating agent like phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to an amine.
Substitution: The chloropyrimidine group is susceptible to nucleophilic substitution, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often employed.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can result in various substituted pyrimidines.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The chloropyrimidine moiety is known for its biological activity, and the compound may exhibit properties such as enzyme inhibition or receptor binding.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its stability and reactivity make it a valuable component in various synthetic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropyrimidine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate offers a unique combination of structural features that can be exploited in various synthetic and biological applications. Its specific arrangement of functional groups provides distinct reactivity patterns and potential biological activities.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBVRQDTUSAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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